Talsaclidine

描述

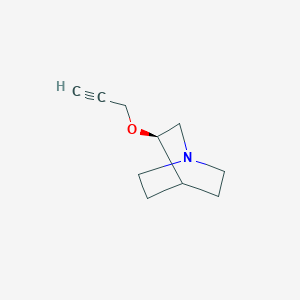

Structure

3D Structure

属性

IUPAC Name |

(3R)-3-prop-2-ynoxy-1-azabicyclo[2.2.2]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-7-12-10-8-11-5-3-9(10)4-6-11/h1,9-10H,3-8H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFJONKUSLSKSW-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1CN2CCC1CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCO[C@H]1CN2CCC1CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163565 | |

| Record name | Talsaclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147025-53-4 | |

| Record name | Talsaclidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147025-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Talsaclidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147025534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talsaclidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12287 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Talsaclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Azabicyclo(2.2.2)octane, 3-(2-propynyloxy)-, (R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TALSACLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O8VSL798T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Talsaclidine: An In-Depth Profile of its M1 Receptor Selectivity and Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talsaclidine (WAL 2014 FU) is a functionally selective muscarinic M1 receptor agonist that was investigated as a potential therapeutic agent for Alzheimer's disease. The rationale for its development was based on the cholinergic hypothesis of this neurodegenerative disorder, which posits that a decline in acetylcholine (B1216132) neurotransmission contributes to cognitive impairment. While postsynaptic M1 receptors remain relatively preserved in the brains of Alzheimer's patients, the presynaptic cholinergic neurons degenerate. This compound was designed to directly stimulate these postsynaptic M1 receptors, aiming to ameliorate cognitive deficits. Although it ultimately did not show significant cognitive improvement in clinical trials, its pharmacological profile as a selective M1 agonist remains of scientific interest.[1] This technical guide provides a comprehensive overview of the M1 receptor selectivity and affinity profile of this compound, including detailed experimental methodologies and a summary of its binding and functional characteristics.

M1 Receptor Selectivity and Affinity Profile of this compound

This compound exhibits a distinct profile of functional selectivity for the M1 muscarinic receptor subtype. In various in vitro functional assays, it has been characterized as a full agonist at M1 receptors, while demonstrating only partial agonist activity at M2 and M3 receptors.[1] This functional selectivity was a key feature that distinguished it from less selective muscarinic agonists, offering the potential for a better side-effect profile by minimizing the activation of M2 and M3 receptors, which are associated with cardiovascular and gastrointestinal side effects, respectively.[2]

Quantitative Binding Affinity and Functional Potency

A comprehensive understanding of a ligand's interaction with its target receptors requires quantitative data on its binding affinity (Ki) and functional potency (EC50). The following tables summarize the available data for this compound across the five human muscarinic receptor subtypes (M1-M5).

| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference Compound | Cell Line |

| M1 | Data Not Available | - | - |

| M2 | Data Not Available | - | - |

| M3 | Data Not Available | - | - |

| M4 | Data Not Available | - | - |

| M5 | Data Not Available | - | - |

| Table 1: this compound Binding Affinity at Human Muscarinic Receptors |

| Receptor Subtype | Functional Potency (EC50) [nM] | Intrinsic Activity | Assay Type | Cell Line |

| M1 | Data Not Available | Full Agonist | Phosphoinositide Hydrolysis | CHO |

| M2 | Data Not Available | Partial Agonist | - | CHO |

| M3 | Data Not Available | Partial Agonist | - | CHO |

| M4 | Data Not Available | - | - | - |

| M5 | Data Not Available | - | - | - |

| Table 2: this compound Functional Potency and Activity at Human Muscarinic Receptors |

Experimental Protocols

The characterization of this compound's receptor selectivity and affinity profile involves standard in vitro pharmacological assays. The following sections provide detailed methodologies for the key experiments typically employed for this purpose.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor. This is typically achieved through competition binding experiments where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured.

Objective: To determine the inhibitory constant (Ki) of this compound for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Test Compound: this compound fumarate.

-

Non-specific Binding Control: Atropine (B194438) (a non-selective muscarinic antagonist) at a high concentration (e.g., 1 µM).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well microplates.

-

Filtration apparatus and scintillation counter.

Procedure:

-

Membrane Preparation: Stably transfected cells are cultured and harvested. The cell pellet is homogenized in a suitable buffer and centrifuged to isolate the membrane fraction. The final membrane pellet is resuspended in the assay buffer.

-

Assay Setup: In a 96-well microplate, add the assay components in the following order:

-

Assay buffer.

-

Increasing concentrations of this compound or vehicle (for total binding) or a saturating concentration of atropine (for non-specific binding).

-

A fixed concentration of [³H]-NMS (typically at a concentration close to its Kd).

-

The cell membrane preparation to initiate the binding reaction.

-

-

Incubation: The plate is incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays

Functional assays are employed to determine the pharmacological action of a compound (e.g., agonist, antagonist) and to quantify its potency (EC50) and efficacy. For G-protein coupled receptors like the muscarinic receptors, common functional assays include phosphoinositide hydrolysis assays and GTPγS binding assays.

M1, M3, and M5 muscarinic receptors couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Measuring the accumulation of inositol phosphates is a direct way to assess the activation of these receptor subtypes.

Objective: To determine the concentration-response curve and EC50 value of this compound for stimulating inositol phosphate (B84403) accumulation via M1, M3, and M5 receptors.

Materials:

-

Cells: CHO or HEK 293 cells stably expressing M1, M3, or M5 receptors.

-

Labeling Medium: Culture medium containing myo-[³H]-inositol.

-

Stimulation Buffer: e.g., HEPES-buffered saline containing LiCl (to inhibit inositol monophosphatase).

-

Test Compound: this compound fumarate.

-

Lysis Buffer: e.g., perchloric acid or formic acid.

-

Anion Exchange Resin.

-

Scintillation Cocktail.

Procedure:

-

Cell Labeling: Cells are incubated with myo-[³H]-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

-

Pre-incubation: The labeling medium is removed, and the cells are washed and pre-incubated with stimulation buffer containing LiCl.

-

Stimulation: Cells are stimulated with various concentrations of this compound for a defined period (e.g., 30-60 minutes).

-

Lysis: The stimulation is terminated by adding a lysis buffer to extract the inositol phosphates.

-

Separation: The cell lysate is neutralized, and the total inositol phosphates are separated from other cellular components using anion-exchange chromatography.

-

Scintillation Counting: The radioactivity of the eluted inositol phosphates is measured by scintillation counting.

-

Data Analysis: The amount of [³H]-inositol phosphates produced is plotted against the concentration of this compound to generate a concentration-response curve. The EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined by non-linear regression analysis.

Caption: Workflow for a phosphoinositide hydrolysis assay.

Signaling Pathways

Upon agonist binding, muscarinic receptors activate distinct intracellular signaling cascades depending on their G-protein coupling.

M1 Receptor Signaling Pathway

The M1 muscarinic receptor, the primary target of this compound, is coupled to the Gq/11 family of G-proteins. Activation of the M1 receptor by an agonist like this compound initiates a well-defined signaling cascade that leads to various cellular responses.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Talsaclidine In Vivo

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, a functionally preferential M1 muscarinic agonist previously under development for the treatment of Alzheimer's disease.[1][2][3] The information is compiled from preclinical and clinical studies to support further research and drug development efforts in the field of neurodegenerative diseases.

Pharmacokinetics of this compound

The study of this compound's absorption, distribution, metabolism, and excretion (ADME) has been conducted across various species, providing a basis for understanding its behavior in vivo and for extrapolation to humans.[2]

Quantitative Pharmacokinetic Data

Preclinical studies have characterized the key pharmacokinetic parameters of this compound following single intravenous and oral administrations of [14C]-labeled this compound.[2] The data reveals extensive tissue distribution and rapid to moderate clearance depending on the species.

| Parameter | Mouse | Rat | Rabbit | Monkey | Human |

| Apparent Volume of Distribution at Steady-State (Vss) (L/kg) | 2-5 | 2-5 | 2-5 | 2-5 | N/A |

| Total Plasma Clearance (Cl) (mL/min/kg) | 128 | 73.9 | N/A | 10.6 | N/A |

| Plasma Protein Binding | ≤ 7% | ≤ 7% | ≤ 7% | ≤ 7% | ≤ 7% |

| Primary Route of Excretion | Urinary (≥86%) | Urinary (≥86%) | Urinary (≥86%) | Urinary (≥86%) | Urinary |

| Table 1: Summary of Key Pharmacokinetic Parameters of this compound Across Species. |

Experimental Protocol: In Vivo Pharmacokinetics Study

The pharmacokinetic profile of this compound was investigated in mice, rats, rabbits, and monkeys using radiolabeled compounds.

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound in various animal species.

Methodology:

-

Test Article: [14C]-Talsaclidine was used to enable tracking of the drug and its metabolites.

-

Animal Models: Studies were conducted in mice, rats, rabbits, and monkeys.

-

Administration: A single dose of [14C]-Talsaclidine was administered via both intravenous (IV) and oral (PO) routes.

-

Sample Collection: Blood, urine, and feces were collected at predetermined time points.

-

Analysis: The concentration of total radioactivity was measured in the collected samples. Plasma samples were analyzed to determine the concentration of the unchanged parent drug.

-

Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters such as Volume of Distribution (Vss), Clearance (Cl), and half-life from the plasma concentration-time data.

-

Excretion: The total amount of radioactivity excreted in urine and feces was quantified to determine the primary route and extent of excretion.

Visualization: Preclinical Pharmacokinetic Study Workflow

Pharmacodynamics of this compound

This compound is characterized as a functionally preferential M1 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist. Its pharmacodynamic effects are primarily mediated through the activation of this receptor subtype, which is implicated in cognitive processes.

Quantitative Pharmacodynamic Data

The primary pharmacodynamic effect of this compound relevant to Alzheimer's disease is its ability to modulate amyloid precursor protein (APP) processing. Clinical studies have demonstrated that treatment with this compound can significantly reduce the levels of amyloid-beta (Aβ) peptides in the cerebrospinal fluid (CSF) of patients.

| Biomarker | Treatment Group | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | Median Change | p-value |

| CSF Aβ42 (pg/mL) | This compound (n=34) | N/A | N/A (Mean difference: -46 ± 73) | -19% | < 0.001 (vs. baseline) |

| CSF Aβ42 (pg/mL) | Placebo (n=6) | N/A | N/A (Mean difference: 0 ± 8) | N/A | < 0.05 (vs. This compound) |

| CSF Aβ40 (ng/mL) | This compound (n=31) | N/A | Stable (Mean change: -0.170 ± 0.967) | N/A | < 0.05 (vs. Placebo) |

| CSF Aβ40 (ng/mL) | Placebo (n=6) | N/A | Increased (Mean change: 1.118 ± 1.710) | N/A | < 0.05 (vs. This compound) |

| Table 2: Effect of 4-Week this compound Treatment on CSF Aβ Levels in Alzheimer's Disease Patients. |

Experimental Protocol: Clinical Pharmacodynamics Study

The effect of this compound on CSF biomarkers was evaluated in patients with Alzheimer's disease.

Objective: To determine if this compound treatment modulates the levels of Aβ40 and Aβ42 in the CSF of AD patients.

Study Design: A double-blind, placebo-controlled, randomized clinical study.

Participants: 40 patients diagnosed with Alzheimer's disease.

Methodology:

-

Randomization: Patients were randomly assigned to receive either this compound (n=34) or a placebo (n=6).

-

Treatment Period: The treatment was administered for a duration of 4 weeks.

-

CSF Collection: Cerebrospinal fluid samples were collected from each patient at baseline (before treatment) and at the end of the 4-week treatment period.

-

Biomarker Analysis: The concentrations of Aβ40 and Aβ42 in the CSF samples were quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Statistical Analysis: The changes in Aβ levels from baseline to post-treatment were compared between the this compound and placebo groups to determine the statistical significance of the findings.

Visualization: this compound's M1 Receptor Signaling Pathway

This compound acts as an agonist at the M1 muscarinic receptor, which is a G-protein coupled receptor (GPCR). Its activation initiates a signaling cascade that stimulates the non-amyloidogenic α-secretase pathway for APP processing.

Conclusion

This compound demonstrates predictable pharmacokinetic properties across species, characterized by extensive tissue distribution, low plasma protein binding, and predominantly renal excretion. Its pharmacodynamic profile as a preferential M1 agonist that modulates APP processing to reduce pathogenic Aβ peptides highlights its therapeutic potential. Although clinical development was discontinued, the data gathered from in vivo studies provides a valuable foundation for the development of future M1-targeting therapies for Alzheimer's disease and other neurological disorders.

References

- 1. Pharmacodynamic profile of the M1 agonist this compound in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of the M1-agonist this compound in mouse, rat, rabbit and monkey, and extrapolation to man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - AdisInsight [adisinsight.springer.com]

Talsaclidine: A Functionally Selective M1 Muscarinic Agagonist with Full Intrinsic Activity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Talsaclidine is a potent and functionally selective muscarinic M1 receptor agonist that has been investigated for its therapeutic potential, primarily in the context of Alzheimer's disease.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, focusing on its full intrinsic activity at the M1 receptor and its selectivity profile across other muscarinic receptor subtypes. Detailed experimental protocols for key in vitro assays used to characterize this compound's activity are provided, along with a summary of its quantitative pharmacological data. Furthermore, this guide illustrates the key signaling pathways activated by this compound through detailed diagrams, offering a valuable resource for researchers in the field of cholinergic pharmacology and drug discovery.

Introduction

The M1 muscarinic acetylcholine (B1216132) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, plays a crucial role in cognitive processes such as learning and memory.[3] Consequently, it has emerged as a key therapeutic target for neurodegenerative disorders like Alzheimer's disease, which are characterized by cholinergic deficits. This compound was developed as a selective M1 agonist with the aim of directly stimulating these receptors to alleviate cognitive symptoms.[1] In functional pharmacological assays, this compound has been characterized as a functionally preferential M1 agonist with full intrinsic activity, while exhibiting less pronounced effects at M2 and M3 receptors.[4] This selectivity profile is advantageous as it minimizes the potential for peripherally mediated side effects associated with the activation of other muscarinic receptor subtypes.

Pharmacological Profile of this compound

The pharmacological activity of this compound has been characterized through a series of in vitro binding and functional assays. These studies have consistently demonstrated its high affinity and potent agonist activity at the M1 receptor, coupled with lower affinity and partial agonist activity at M2 and M3 receptors.

Quantitative Data

The following tables summarize the binding affinity (Ki), functional potency (EC50), and intrinsic activity of this compound at human M1, M2, and M3 muscarinic receptors.

Table 1: Binding Affinity of this compound at Muscarinic Receptors

| Receptor Subtype | Radioligand | Kᵢ (nM) |

| M1 | [³H]-Pirenzepine | Data not available in a quantitative format |

| M2 | [³H]-AF-DX 384 | Data not available in a quantitative format |

| M3 | [³H]-4-DAMP | Data not available in a quantitative format |

Table 2: Functional Potency and Intrinsic Activity of this compound

| Receptor Subtype | Functional Assay | EC₅₀ (nM) | Intrinsic Activity (relative to Acetylcholine) |

| M1 | Phosphoinositide Hydrolysis | Data not available in a quantitative format | Full Agonist |

| M2 | Inhibition of Forskolin-stimulated cAMP accumulation | Data not available in a quantitative format | Partial Agonist |

| M3 | Phosphoinositide Hydrolysis / Calcium Mobilization | Data not available in a quantitative format | Partial Agonist |

Note: The characterization of this compound as a "full agonist" at M1 receptors and a "partial agonist" at M2 and M3 receptors is consistently reported in the literature. However, specific EC₅₀ values and percentage of intrinsic activity relative to the endogenous ligand acetylcholine are not detailed in the available search results.

Experimental Protocols

The characterization of this compound's pharmacological profile relies on a suite of well-established in vitro assays. The following sections provide detailed methodologies for these key experiments.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Kᵢ) of this compound for different muscarinic receptor subtypes.

Objective: To quantify the affinity of this compound for M1, M2, and M3 muscarinic receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing human M1, M2, or M3 receptors.

-

Radioligands: [³H]-Pirenzepine (for M1), [³H]-AF-DX 384 (for M2), [³H]-4-DAMP (for M3).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the assay buffer, cell membranes expressing the receptor of interest, and the corresponding radioligand at a concentration close to its Kd.

-

Add the different concentrations of this compound or vehicle (for total binding) or a saturating concentration of a known antagonist (for non-specific binding).

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a microplate scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis of the competition binding curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide (PI) Hydrolysis Assay

This functional assay measures the activation of Gq-coupled receptors, such as M1 and M3, by quantifying the accumulation of inositol (B14025) phosphates.

Objective: To determine the potency (EC₅₀) and efficacy (intrinsic activity) of this compound at M1 and M3 receptors.

Materials:

-

Cells stably expressing human M1 or M3 receptors.

-

[³H]-myo-inositol.

-

Assay medium (e.g., DMEM).

-

Stimulation buffer containing LiCl.

-

This compound solutions of varying concentrations.

-

Dowex AG1-X8 resin.

-

Scintillation cocktail and counter.

Procedure:

-

Seed the cells in multi-well plates and culture them overnight.

-

Label the cells by incubating them with [³H]-myo-inositol in an inositol-free medium for 24-48 hours.

-

Wash the cells to remove unincorporated [³H]-myo-inositol.

-

Pre-incubate the cells with stimulation buffer containing LiCl for a short period. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Add varying concentrations of this compound or a reference agonist (e.g., acetylcholine) and incubate for a specified time (e.g., 60 minutes) at 37°C.

-

Terminate the reaction by adding a solution like ice-cold perchloric acid.

-

Neutralize the samples and separate the inositol phosphates from free inositol using Dowex AG1-X8 anion-exchange chromatography.

-

Elute the total inositol phosphates and quantify the radioactivity by liquid scintillation counting.

-

Construct dose-response curves by plotting the amount of [³H]-inositol phosphates accumulated against the logarithm of the agonist concentration.

-

Determine the EC₅₀ and Eₘₐₓ values from the dose-response curves using non-linear regression. The intrinsic activity is expressed as the Eₘₐₓ of this compound relative to the Eₘₐₓ of a full agonist like acetylcholine.

GTPγS Binding Assay

This assay measures the activation of G-proteins upon receptor stimulation and can be used to assess the functional activity of agonists.

Objective: To determine the potency (EC₅₀) and efficacy of this compound in stimulating G-protein activation.

Materials:

-

Cell membranes from cells expressing the muscarinic receptor of interest.

-

[³⁵S]-GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

This compound solutions of varying concentrations.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare cell membranes and resuspend them in the assay buffer.

-

In a 96-well plate, add the cell membranes, GDP, and varying concentrations of this compound or a reference agonist.

-

Initiate the binding reaction by adding [³⁵S]-GTPγS.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the amount of bound [³⁵S]-GTPγS using a scintillation counter.

-

Construct dose-response curves and determine the EC₅₀ and Eₘₐₓ values.

Signaling Pathways

Activation of the M1 muscarinic receptor by this compound initiates a cascade of intracellular signaling events primarily through the Gq/11 family of G-proteins.

M1 Receptor-Mediated Gq/11 Signaling Pathway

Upon binding of this compound, the M1 receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq/11. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺ and the presence of DAG activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

References

Talsaclidine's Role in Stimulating the Non-amyloidogenic α-Secretase Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) is characterized by the accumulation of amyloid-beta (Aβ) plaques, a product of the amyloidogenic processing of the amyloid precursor protein (APP). An alternative, non-amyloidogenic pathway involves the cleavage of APP by α-secretase, which not only precludes the formation of Aβ but also generates the neuroprotective soluble APPα (sAPPα). Talsaclidine, a selective muscarinic M1 receptor agonist, has emerged as a promising therapeutic agent that promotes this beneficial pathway. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role in stimulating the non-amyloidogenic α-secretase pathway. We will detail the underlying signaling cascades, present quantitative data from key studies, and provide comprehensive experimental protocols for the assays used to evaluate these effects.

Introduction: The Non-amyloidogenic Pathway in Alzheimer's Disease

The processing of APP is a critical juncture in the pathogenesis of Alzheimer's disease. The amyloidogenic pathway, initiated by β-secretase (BACE1) followed by γ-secretase cleavage, results in the production of Aβ peptides that aggregate to form neurotoxic plaques. In contrast, the non-amyloidogenic pathway is initiated by α-secretase, an enzyme that cleaves APP within the Aβ domain.[1] This cleavage event prevents the formation of Aβ and releases the large, soluble ectodomain sAPPα.[1] sAPPα has been shown to exhibit neurotrophic and neuroprotective properties, making the upregulation of the α-secretase pathway a key therapeutic strategy for AD. The primary α-secretases in the brain are members of the ADAM (A Disintegrin and Metalloproteinase) family, particularly ADAM10 and ADAM17 (also known as TACE, tumor necrosis factor-α-converting enzyme).

This compound: A Selective M1 Muscarinic Receptor Agonist

This compound is a functionally selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist.[2][3] M1 receptors are highly expressed in the hippocampus and cortex, brain regions crucial for memory and cognition, and are known to be involved in the regulation of APP processing. This compound has been shown to act as a full agonist at M1 receptors with lower intrinsic activity at M2 and M3 subtypes, offering a degree of selectivity.[4] Clinical studies have demonstrated that treatment with this compound can significantly reduce the levels of Aβ peptides in the cerebrospinal fluid (CSF) of patients with Alzheimer's disease, providing in vivo evidence of its ability to modulate APP processing.

Mechanism of Action: this compound's Stimulation of α-Secretase

This compound exerts its effect on APP processing through the activation of a specific intracellular signaling cascade initiated by the M1 muscarinic receptor.

Signaling Pathway

The binding of this compound to the M1 receptor, a Gq-protein coupled receptor, initiates the following cascade:

-

Gq Protein Activation: this compound binding activates the associated Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gq protein stimulates phospholipase C.

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Protein Kinase C (PKC) Activation: DAG, along with intracellular calcium released in response to IP3, activates Protein Kinase C (PKC). Studies have specifically implicated the PKC isoforms α and ε in the M1 receptor-mediated stimulation of sAPPα secretion.

-

α-Secretase (ADAM17) Stimulation: Activated PKC then leads to the stimulation of α-secretase activity, particularly ADAM17. This results in increased cleavage of APP at the α-site and subsequent release of sAPPα.

While the mitogen-activated protein kinase (MAPK/ERK) pathway is known to be involved in the regulation of α-secretase, some evidence suggests that the M1 receptor-mediated increase in sAPPα is independent of the ERK1 pathway.

Quantitative Data

The efficacy of this compound in modulating APP processing has been demonstrated in both preclinical and clinical studies.

In Vitro Studies

In vitro experiments have shown that this compound concentration-dependently increases the release of sAPPα from human astrocytoma cell lines and rat brain slices. This effect was shown to be mediated by muscarinic receptors as it was blocked by the antagonist atropine.

Clinical Trials

A double-blind, placebo-controlled, randomized clinical study in patients with Alzheimer's disease provided strong evidence for this compound's in vivo activity.

| Parameter | This compound Treatment Group | Placebo Group | p-value | Reference |

| Change in CSF Total Aβ | Median decrease of 16% (n=20) | - | < 0.05 (compared to placebo) | |

| Comparison of CSF Total Aβ Change | Median decrease of 27% | No significant change (n=4) | < 0.05 | |

| Change in CSF Aβ42 | Median decrease of 19% from baseline (n=34) | No significant change (n=6) | < 0.001 (from baseline) | |

| Mean Difference in CSF Aβ42 (Post-Pre) | -46 ± 73 (SD) pg/ml (n=34) | 0 ± 8 (SD) pg/ml (n=6) | < 0.05 | |

| Change in CSF Aβ40 | Stable (n=31) | Increased (n=6) | < 0.05 |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the effect of this compound on the α-secretase pathway.

Cell Culture and this compound Treatment

-

Cell Lines: Human neuroblastoma (e.g., SH-SY5Y) or astrocytoma cell lines transfected to express human APP are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: For dose-response experiments, cells are seeded in multi-well plates. After reaching a desired confluency, the culture medium is replaced with serum-free medium containing various concentrations of this compound (e.g., ranging from nanomolar to micromolar). A vehicle control (e.g., DMSO or PBS) is run in parallel. The cells are incubated for a specified period (e.g., 24 hours) to allow for the accumulation of secreted sAPPα in the conditioned medium.

Measurement of sAPPα by ELISA

A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying sAPPα in cell culture supernatants or CSF.

-

Plate Coating: A microplate is coated with a capture antibody specific for the N-terminus of sAPPα.

-

Sample Incubation: Conditioned media or CSF samples, along with a standard curve of known sAPPα concentrations, are added to the wells and incubated.

-

Detection Antibody: A detection antibody, also specific for sAPPα but at a different epitope and conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added.

-

Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change proportional to the amount of sAPPα present.

-

Quantification: The absorbance is read using a microplate reader, and the concentration of sAPPα in the samples is determined by comparison to the standard curve.

Western Blot Analysis of sAPPα and ADAM10

Western blotting can be used to visualize and semi-quantify sAPPα in conditioned media and to assess the levels of α-secretases like ADAM10 in cell lysates.

-

Sample Preparation: Conditioned media is concentrated, and cell lysates are prepared using a suitable lysis buffer containing protease inhibitors. Protein concentration is determined using a standard assay (e.g., BCA).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a solution (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for sAPPα or ADAM10.

-

Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.

-

Detection: An enhanced chemiluminescence (ECL) substrate is applied, and the resulting light signal is captured on X-ray film or with a digital imager. The band intensity can be quantified using densitometry software.

Conclusion

This compound represents a promising therapeutic agent for Alzheimer's disease by virtue of its ability to selectively activate M1 muscarinic receptors and stimulate the non-amyloidogenic α-secretase pathway. This mechanism not only reduces the production of the pathogenic Aβ peptide but also enhances the levels of the neuroprotective sAPPα fragment. The well-defined signaling cascade involving PKC provides a clear rationale for its mode of action. The quantitative data from clinical trials underscore its potential to modulate APP processing in humans. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the effects of this compound and other M1 agonists on the α-secretase pathway, paving the way for the development of novel disease-modifying therapies for Alzheimer's disease.

References

- 1. ERK1-independent α-secretase cut of β-amyloid precursor protein via M1 muscarinic receptors and PKCα/ε - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Treatment with the selective muscarinic agonist this compound decreases cerebrospinal fluid levels of total amyloid beta-peptide in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Treatment with the selective muscarinic m1 agonist this compound decreases cerebrospinal fluid levels of A beta 42 in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacodynamic profile of the M1 agonist this compound in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Talsaclidine's Cholinergic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talsaclidine is a functionally selective muscarinic M1 receptor agonist that has been investigated for its potential therapeutic effects, particularly in the context of Alzheimer's disease. Its mechanism of action involves the preferential activation of the M1 muscarinic acetylcholine (B1216132) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system and implicated in cognitive processes. This technical guide provides an in-depth overview of the in vitro characterization of this compound's cholinergic activity, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Receptor Binding Affinity

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. In the case of this compound, these assays have been employed to elucidate its binding profile across the five muscarinic receptor subtypes (M1-M5).

Data Presentation: Muscarinic Receptor Binding Affinities (Ki values)

| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |

| This compound | Data not available in sufficient detail in the searched literature. | Data not available in sufficient detail in the searched literature. | Data not available in sufficient detail in the searched literature. | Data not available in sufficient detail in the searched literature. | Data not available in sufficient detail in the searched literature. |

Note: While literature describes this compound as an M1-selective agonist, specific Ki values from comprehensive radioligand displacement assays were not consistently found in the public domain during the literature search.

Experimental Protocol: Radioligand Displacement Assay

This protocol outlines a general procedure for determining the binding affinity of this compound for muscarinic receptor subtypes using a radioligand displacement assay.

Materials:

-

Cell membranes prepared from cell lines stably expressing individual human muscarinic receptor subtypes (e.g., CHO-K1 or HEK293 cells).

-

Radioligand appropriate for the target receptor subtype (e.g., [³H]-Pirenzepine for M1, [³H]-AF-DX 384 for M2, [³H]-4-DAMP for M3, [³H]-Himbacine for M4, and [³H]-NMS for M5).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

-

Non-specific binding competitor (e.g., 1 µM Atropine).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Incubation: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of a non-selective muscarinic antagonist like atropine.

-

Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Displacement Assay

Workflow for determining this compound's binding affinity.

Functional Activity

Functional assays are essential to characterize the pharmacological action of a ligand, determining whether it acts as an agonist, antagonist, or inverse agonist, and quantifying its potency and efficacy. For this compound, its agonist activity at muscarinic receptors is primarily assessed through its ability to stimulate downstream signaling pathways.

Gq/11-Mediated Signaling: Inositol (B14025) Phosphate (B84403) Accumulation

M1, M3, and M5 muscarinic receptors are coupled to Gq/11 proteins. Agonist binding to these receptors activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium. The accumulation of inositol phosphates (IPs) is a well-established method for quantifying the activation of Gq/11-coupled receptors.

| Compound | Receptor | Potency (EC50, nM) | Efficacy (% of Carbachol max) |

| This compound | M1 | Data not available in sufficient detail in the searched literature. | Full Agonist[1][2] |

| This compound | M2 | Data not available in sufficient detail in the searched literature. | Partial Agonist[1][2] |

| This compound | M3 | Data not available in sufficient detail in the searched literature. | Partial Agonist[1] |

Note: While described as a full agonist at M1 and a partial agonist at M2 and M3 receptors, specific EC50 and Emax values from inositol phosphate accumulation assays for this compound were not consistently available in the searched literature.

Materials:

-

Cell line stably expressing the muscarinic receptor subtype of interest (e.g., CHO-hM1).

-

[³H]-myo-inositol.

-

Assay medium (e.g., inositol-free DMEM).

-

Stimulation buffer (e.g., HBSS containing 10 mM LiCl).

-

This compound stock solution.

-

Lysis buffer (e.g., 0.1 M formic acid).

-

Dowex AG1-X8 resin (formate form).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Cell Labeling: Plate cells in multi-well plates and incubate with [³H]-myo-inositol in inositol-free medium for 24-48 hours to allow for incorporation into cellular phosphoinositides.

-

Pre-incubation: Wash the cells and pre-incubate with stimulation buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.

-

Stimulation: Add varying concentrations of this compound and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Lysis: Terminate the stimulation by aspirating the buffer and adding ice-cold lysis buffer.

-

Separation: Transfer the cell lysates to columns containing Dowex AG1-X8 resin. Wash the columns to remove free [³H]-myo-inositol.

-

Elution: Elute the total [³H]-inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate/0.1 M formic acid).

-

Quantification: Add the eluate to scintillation vials with scintillation cocktail and measure the radioactivity.

-

Data Analysis: Plot the amount of [³H]-inositol phosphates accumulated against the logarithm of the this compound concentration. Determine the EC50 (potency) and Emax (efficacy) values from the resulting dose-response curve.

Signaling Pathway: M1 Receptor-Mediated IP3/DAG Pathway

This compound activates the Gq/11 pathway via the M1 receptor.

Gi/o-Mediated Signaling: cAMP Modulation

M2 and M4 muscarinic receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Functional assays measuring the inhibition of forskolin-stimulated cAMP accumulation can be used to assess the activity of agonists at these receptors.

| Compound | Receptor | Effect on Forskolin-Stimulated cAMP | Potency (EC50, nM) | Efficacy (% Inhibition) |

| This compound | M2/M4 | Data not available in sufficient detail in the searched literature. | Data not available in sufficient detail in the searched literature. | Data not available in sufficient detail in the searched literature. |

Materials:

-

Cell line stably expressing the M2 or M4 muscarinic receptor.

-

Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

-

This compound stock solution.

-

cAMP assay kit (e.g., HTRF, ELISA, or radioligand binding-based).

Procedure:

-

Cell Plating: Seed cells in a multi-well plate.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor.

-

Stimulation: Add a fixed concentration of forskolin to stimulate adenylyl cyclase and initiate cAMP production. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage inhibition of the forskolin-stimulated cAMP response against the logarithm of the this compound concentration to determine the IC50 (potency) and the maximal inhibition (efficacy).

Downstream Signaling and Effects

Beyond the immediate second messengers, the activation of muscarinic receptors by this compound can trigger a cascade of downstream signaling events, including the activation of protein kinases and modulation of gene expression.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

The activation of Gq/11-coupled receptors can lead to the activation of the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival.

No specific quantitative data on this compound's effect on ERK phosphorylation was found in the searched literature.

Materials:

-

Cell line expressing the M1 receptor.

-

This compound.

-

Cell lysis buffer.

-

Primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Cell Treatment: Treat cells with this compound for various time points.

-

Cell Lysis: Lyse the cells and collect the protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against p-ERK and total ERK.

-

Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.

Signaling Pathway: Potential M1R-ERK Activation

References

Methodological & Application

Assessing Talsaclidine Efficacy in Cell Culture: A Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the efficacy of Talsaclidine, a selective muscarinic M1 receptor agonist, in a cell culture setting. The following methodologies are designed to deliver robust and reproducible data for researchers in pharmacology and drug development.

This compound has been investigated for its therapeutic potential in conditions such as Alzheimer's disease.[1][2][3][4][5] Its mechanism of action involves the activation of the M1 muscarinic acetylcholine (B1216132) receptor, a G-protein coupled receptor (GPCR) that signals through the Gq/11 pathway. Upon agonist binding, the M1 receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration, which can be monitored using fluorescent calcium indicators. The accumulation of inositol phosphates, particularly the more stable metabolite IP1, serves as another reliable measure of M1 receptor activation.

This protocol outlines two primary functional assays to quantify the agonistic activity of this compound on the M1 receptor: a Calcium Mobilization Assay and an Inositol Monophosphate (IP1) Accumulation Assay. Additionally, a Receptor Binding Assay is described to determine the binding affinity of this compound to the M1 receptor.

Key Experimental Protocols

Cell Culture and Maintenance

CHO-K1 or HEK293 cells stably expressing the human M1 muscarinic acetylcholine receptor are recommended for these assays. These cell lines provide a robust and specific system for studying M1 receptor pharmacology.

Table 1: Cell Culture Conditions

| Parameter | Recommendation |

| Cell Line | CHO-K1 or HEK293 stably expressing human M1 receptor |

| Culture Medium | DMEM or F-12 Ham's medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) |

| Culture Conditions | 37°C, 5% CO2 in a humidified incubator |

| Subculture | Passage cells at 80-90% confluency using standard trypsinization methods |

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration upon M1 receptor activation by this compound.

Protocol:

-

Cell Seeding: Seed the M1-expressing cells into black, clear-bottom 96- or 384-well microplates at a density of 20,000-50,000 cells per well. Allow cells to adhere and grow overnight.

-

Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Remove the culture medium from the cell plate and add the dye-loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake.

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a positive control (e.g., a known M1 agonist like carbachol) and a negative control (vehicle).

-

Assay Measurement: Place the cell plate into a fluorescence microplate reader equipped with kinetic reading capabilities (e.g., FLIPR or FDSS).

-

Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

-

Add the this compound dilutions and controls to the respective wells and immediately begin measuring the fluorescence intensity kinetically for 2-3 minutes.

-

Data Analysis: The increase in fluorescence intensity reflects the change in intracellular calcium. Determine the maximum fluorescence response for each concentration of this compound. Plot the dose-response curve and calculate the EC50 value.

Table 2: Calcium Mobilization Assay Parameters

| Parameter | Example Value |

| Cell Density | 30,000 cells/well (96-well plate) |

| Calcium Indicator | Fluo-4 AM (2 µM) |

| Incubation Time | 60 minutes at 37°C |

| Plate Reader | FLIPR or equivalent |

| Data Readout | Kinetic fluorescence measurement (Excitation: 488 nm, Emission: 525 nm) |

| Calculated Parameter | EC50 of this compound |

Inositol Monophosphate (IP1) Accumulation Assay

This assay quantifies the accumulation of IP1, a stable metabolite of the IP3 signaling cascade, providing an endpoint measurement of M1 receptor activation. Homogeneous Time-Resolved Fluorescence (HTRF) based kits are commonly used for this purpose.

Protocol:

-

Cell Seeding: Plate the M1-expressing cells in a suitable format (e.g., 96- or 384-well white plates) and allow them to adhere overnight.

-

Compound Addition: Prepare serial dilutions of this compound.

-

Remove the culture medium and add the this compound dilutions to the cells in a stimulation buffer containing LiCl. LiCl inhibits the degradation of IP1, allowing it to accumulate.

-

Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) according to the manufacturer's protocol.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible microplate reader.

-

Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. Generate a standard curve using known concentrations of IP1. Calculate the concentration of IP1 produced at each this compound concentration. Plot the dose-response curve and determine the EC50 value.

Table 3: IP1 Accumulation Assay Parameters

| Parameter | Example Value |

| Cell Density | 40,000 cells/well (96-well plate) |

| LiCl Concentration | 10 mM |

| Stimulation Time | 60 minutes at 37°C |

| Detection Method | HTRF |

| Calculated Parameter | EC50 of this compound |

Receptor Binding Assay

This assay determines the affinity of this compound for the M1 receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Prepare cell membranes from M1-expressing cells.

-

Assay Setup: In a 96-well filter plate, add the cell membranes, a fixed concentration of a radiolabeled M1 antagonist (e.g., [3H]N-methylscopolamine), and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2 hours).

-

Filtration and Washing: Separate the bound and free radioligand by vacuum filtration. Wash the filters to remove unbound radioactivity.

-

Scintillation Counting: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptor. Plot the displacement curve and calculate the Ki (inhibition constant) for this compound.

Table 4: Receptor Binding Assay Parameters

| Parameter | Example Value |

| Radioligand | [3H]N-methylscopolamine (~0.2-0.5 nM) |

| Incubation Time | 2 hours at room temperature |

| Separation Method | Vacuum filtration |

| Detection Method | Scintillation counting |

| Calculated Parameter | Ki of this compound |

Data Presentation

Table 5: Summary of this compound Efficacy Data

| Assay | Parameter | This compound | Positive Control (e.g., Carbachol) |

| Calcium Mobilization | EC50 (nM) | Insert experimental value | Insert experimental value |

| IP1 Accumulation | EC50 (nM) | Insert experimental value | Insert experimental value |

| Receptor Binding | Ki (nM) | Insert experimental value | Insert experimental value |

Visualizations

Caption: this compound signaling pathway via the M1 muscarinic receptor.

Caption: Experimental workflow for assessing this compound efficacy.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Treatment with the selective muscarinic m1 agonist this compound decreases cerebrospinal fluid levels of A beta 42 in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Treatment with the selective muscarinic agonist this compound decreases cerebrospinal fluid levels of total amyloid beta-peptide in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. zora.uzh.ch [zora.uzh.ch]

- 5. Pharmacodynamic profile of the M1 agonist this compound in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]

Using Talsaclidine in electroencephalography (EEG) studies in rabbits and cats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talsaclidine is a functionally selective muscarinic M1 receptor agonist that has demonstrated central cholinergic activation in animal models, including rabbits and cats, as measured by electroencephalography (EEG).[1][2] This document provides a summary of the known effects of this compound on the central nervous system and offers generalized protocols for conducting EEG studies in rabbits and cats to evaluate its pharmacodynamic effects. It is important to note that while the central activity of this compound is documented, detailed public-domain protocols for its specific use in EEG studies are scarce. Therefore, the following protocols are based on established methodologies for EEG recordings in these species and the known pharmacological profile of this compound.

Mechanism of Action

This compound acts as a full agonist at muscarinic M1 receptors while exhibiting only partial agonist activity at M2 and M3 receptors.[2] M1 receptors are G-protein coupled receptors predominantly expressed in the central nervous system, particularly in the cortex and hippocampus. Activation of M1 receptors by this compound initiates a signaling cascade that is associated with increased neuronal excitability and central cholinergic activation.[2][3]

Data Presentation

The primary quantitative data available from preclinical studies pertains to the dose-dependent central activation of this compound in rabbits relative to its peripheral side effects.

| Species | Parameter | Dose | Effect | Reference |

| Rabbit | Central Cholinergic Activation (EEG) | Effective Dose (ED) | Induces measurable changes in EEG patterns indicative of central activation. | |

| Rabbit | M3-Mediated Side Effects | ED for Side Effects | The dose required to induce M3-mediated side effects is 10-fold higher than the dose for central activation. |

Experimental Protocols

Note: The following protocols are generalized and should be adapted based on specific experimental goals and institutional animal care and use guidelines.

Protocol 1: EEG Studies in Rabbits

1. Animal Model:

-

Species: New Zealand White Rabbit

-

Sex: Male or Female

-

Weight: 2.5 - 3.5 kg

-

Acclimation: At least 7 days in a controlled environment (12:12 light-dark cycle, temperature and humidity controlled) with ad libitum access to food and water.

2. Surgical Implantation of Electrodes:

-

Anesthesia: A combination of ketamine and xylazine, or isoflurane (B1672236) inhalation.

-

Procedure:

-

Secure the rabbit in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill small burr holes through the skull over the desired cortical areas (e.g., frontal cortex, hippocampus).

-

Implant stainless steel or silver-chloride electrodes into the burr holes, making contact with the dura mater.

-

Place a reference electrode over a region of low electrical activity, such as the cerebellum.

-

Secure the electrodes and a head-mounted connector to the skull using dental acrylic.

-

Suture the scalp incision.

-

-

Post-operative Care: Administer analgesics and allow for a recovery period of at least 7 days.

3. This compound Administration and EEG Recording:

-

Drug Preparation: Dissolve this compound fumarate (B1241708) in a suitable vehicle (e.g., sterile saline).

-

Dosing: Based on literature, a dose-finding study is recommended. Intravenous (i.v.) or intracerebroventricular (i.c.v.) administration can be considered. For central administration, doses in the range of 0.2-0.6 mg/kg have been used in other species to study central effects.

-

Recording Procedure:

-

Place the rabbit in a recording chamber that allows for free movement.

-

Connect the head-mounted connector to the EEG recording system.

-

Record baseline EEG activity for at least 30 minutes.

-

Administer this compound or vehicle.

-

Record EEG activity continuously for a predetermined period (e.g., 2-4 hours) post-administration.

-

4. Data Analysis:

-

Signal Processing: Amplify and filter the EEG signals (e.g., 0.5-100 Hz bandpass filter).

-

Quantitative Analysis: Perform power spectral analysis to determine changes in different frequency bands (e.g., delta, theta, alpha, beta, gamma).

Protocol 2: EEG Studies in Cats

1. Animal Model:

-

Species: Domestic Shorthair Cat

-

Sex: Male or Female

-

Weight: 3.0 - 5.0 kg

-

Acclimation: Similar to rabbits, with appropriate environmental enrichment.

2. Surgical Implantation of Electrodes:

-

Anesthesia: A combination of medetomidine (B1201911) and butorphanol, or isoflurane inhalation, has been used for sedation during EEG recordings in cats.

-

Procedure: The surgical procedure is similar to that for rabbits, with adjustments to the stereotaxic coordinates for the cat brain.

3. This compound Administration and EEG Recording:

-

Drug Preparation and Dosing: As with rabbits, a dose-finding study is necessary.

-

Recording Procedure: The recording procedure is analogous to that in rabbits. For sedation protocols, EEG recordings can be acquired in a quiet, darkened room.

4. Data Analysis:

-

The data analysis pipeline is similar to that described for rabbits, including signal processing and quantitative spectral analysis.

Experimental Workflow Visualization

Conclusion

This compound presents a valuable tool for investigating the role of the M1 muscarinic receptor in central nervous system function. The provided application notes and generalized protocols offer a framework for designing and conducting EEG studies in rabbits and cats to further elucidate the electrophysiological effects of this compound. Researchers should optimize these protocols based on their specific research questions and adhere to all relevant animal welfare regulations.

References

- 1. Pharmacodynamic profile of the M1 agonist this compound in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Talsaclidine Administration in Animal Models for Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talsaclidine is a functionally preferential M1 muscarinic acetylcholine (B1216132) receptor agonist that has been investigated for its potential therapeutic effects in cognitive and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][2] It exhibits full agonist activity at M1 receptors with less pronounced effects at M2 and M3 receptors, suggesting a favorable profile for centrally mediated cognitive enhancement with potentially fewer peripheral side effects.[1] In animal models, this compound has demonstrated the ability to improve performance in learning and memory tasks.[2] These application notes provide detailed protocols for the administration of this compound in common behavioral paradigms used to assess cognitive function and sensorimotor gating in animal models.

Physicochemical Properties and Formulation

| Property | Value |

| Chemical Name | (2E)-2-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-N,N-dimethyl-2-phenylacetamide |

| Molecular Formula | C22H24N2O |

| Molecular Weight | 332.44 g/mol |

| Solubility | Soluble in aqueous solutions. For in vivo administration, this compound fumarate (B1241708) is often dissolved in sterile saline or distilled water. |

| Storage | Store at room temperature, protected from light. |

Pharmacokinetic Parameters in Various Species

This compound exhibits extensive tissue distribution and is primarily excreted unchanged in the urine.[3] The following table summarizes key pharmacokinetic parameters across different animal species.

| Species | Administration Route | Dose | Vss (L/kg) | CL (mL/min/kg) | Protein Binding (%) |

| Mouse | Intravenous | 1 mg/kg | 4.8 | 128 | < 7 |

| Rat | Intravenous | 1 mg/kg | 2.9 | 73.9 | < 7 |

| Rabbit | Intravenous | 0.5 mg/kg | 2.1 | 16.4 | < 7 |

| Monkey | Intravenous | 0.5 mg/kg | 5.0 | 10.6 | < 7 |

Vss: Volume of distribution at steady-state; CL: Total plasma clearance.

M1 Receptor Signaling Pathway

Activation of the M1 muscarinic acetylcholine receptor by this compound initiates a cascade of intracellular events primarily through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events are crucial for modulating neuronal excitability and synaptic plasticity, which are cellular mechanisms underlying learning and memory. Additionally, M1 receptor activation can stimulate the non-amyloidogenic alpha-secretase pathway, leading to the production of the soluble amyloid precursor protein alpha (sAPPα) and potentially reducing the formation of amyloid-beta peptides.

Experimental Protocols

The following are detailed protocols for behavioral assays relevant to the assessment of cognitive enhancement and sensorimotor gating.

Novel Object Recognition (NOR) Task in Rodents

This task assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.

Experimental Workflow

References

Application Notes and Protocols: Radioligand Binding Assay for Talsaclidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talsaclidine is a functionally selective muscarinic M1 receptor agonist that has been investigated for its potential therapeutic effects in conditions such as Alzheimer's disease. The M1 muscarinic acetylcholine (B1216132) receptor, a G-protein coupled receptor (GPCR), plays a crucial role in cognitive functions. Characterizing the binding affinity of compounds like this compound to the M1 receptor is a fundamental step in drug discovery and development. Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor. This document provides a detailed protocol for a competition radioligand binding assay to determine the binding affinity (Ki) of this compound for the human M1 muscarinic receptor.

M1 Muscarinic Receptor Signaling Pathway

Activation of the M1 muscarinic receptor by an agonist such as this compound initiates a signaling cascade through its coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream events ultimately lead to various cellular responses.

Data Presentation: Binding Affinity of this compound

For comparative purposes, the table below includes binding affinities of other muscarinic ligands.

| Compound | Receptor Subtype | Radioligand | Ki (nM) | Cell Line/Tissue |

| Pirenzepine | M1 | [3H]-Pirenzepine | ~15 | Rat Cerebral Cortex |

| Atropine | M1, M2, M3 | [3H]-NMS | 1-2 | Various |

| Ipratropium | M1, M2, M3 | [3H]-NMS | 1-3 | Various |

| This compound | M1 | - | Functionally Selective | - |

| This compound | M2 | - | Lower Potency | - |

| This compound | M3 | - | Lower Potency | - |

Data for Pirenzepine, Atropine, and Ipratropium are representative values from the literature. This compound data reflects its functional selectivity profile.

Experimental Protocol: Competition Radioligand Binding Assay

This protocol details the methodology to determine the inhibitory constant (Ki) of this compound for the human M1 muscarinic receptor expressed in Chinese Hamster Ovary (CHO-M1) cells using [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

Materials and Reagents

-

Cell Membranes: Membranes prepared from CHO cells stably expressing the human M1 muscarinic receptor (CHO-M1).

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) with a specific activity of 70-90 Ci/mmol.

-

Test Compound: this compound fumarate (B1241708).

-

Reference Compound: Atropine.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail: A suitable cocktail for aqueous samples.

-

96-well Glass Fiber Filter Plates: (e.g., Millipore Multiscreen).

-

Plate shaker, vacuum manifold, and liquid scintillation counter.

Experimental Workflow

Step-by-Step Procedure

-

Membrane Preparation:

-

Thaw cryopreserved CHO-M1 cell membranes on ice.

-

Homogenize the membranes in ice-cold Assay Buffer.

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Dilute the membrane preparation in Assay Buffer to the desired final concentration (e.g., 5-20 µg protein/well).

-

-

Compound Preparation:

-

Prepare a stock solution of this compound fumarate in an appropriate solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in Assay Buffer to achieve a range of concentrations (e.g., 10-10 to 10-4 M).

-

Prepare a high concentration solution of Atropine (e.g., 10 µM) in Assay Buffer for determining non-specific binding.

-

-

Assay Setup (96-well plate):

-

Total Binding (TB) wells: Add 50 µL of Assay Buffer.

-

Non-Specific Binding (NSB) wells: Add 50 µL of 10 µM Atropine solution.

-

Competition wells: Add 50 µL of each this compound dilution.

-

To all wells, add 50 µL of [3H]-NMS diluted in Assay Buffer to a final concentration of approximately its Kd (e.g., 0.2-0.5 nM).

-

Initiate the binding reaction by adding 150 µL of the diluted CHO-M1 membrane suspension to all wells. The final assay volume is 250 µL.

-

-

Incubation:

-